molecular formula C8H8N2O3 B2428623 6-Nitro-2,3-dihydrobenzofuran-5-amine CAS No. 84594-78-5

6-Nitro-2,3-dihydrobenzofuran-5-amine

Cat. No.: B2428623
CAS No.: 84594-78-5
M. Wt: 180.163
InChI Key: BTYCNIIIWYDUOF-UHFFFAOYSA-N
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Description

“6-Nitro-2,3-dihydrobenzofuran-5-amine” is a chemical compound with the molecular formula C8H8N2O3 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string: C1COC2=CC(=C(C=C21)N)N+[O-] .


Physical and Chemical Properties Analysis

“this compound” is a solid compound with a molecular weight of 180.16 . It should be stored under an inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Synthesis and Derivatives

The chemical compound 6-Nitro-2,3-dihydrobenzofuran-5-amine is a part of various synthetic pathways and derivative formations in scientific research. One study explored the synthesis of nitro, amino, and acetamino derivatives of 2,3-dimethylbenzofuran. The process involved the cyclo-dehydration of nitrophenoxybutanones, leading to nitrobenzofurans, which were then converted to aminobenzofurans. The amines obtained were further transformed into acetaminobenzofurans through acetylation, showcasing the compound's versatility in synthetic chemistry (Kawase, Takata, & Hikishima, 1971).

Catalytic and Chemical Reactions

In another research area, the compound has implications in catalytic processes and chemical reactions. A study focused on 4,6-Dichloro-5-Nitrobenzofuroxan, closely related to this compound, demonstrated different polymorphisms and investigated its reactivity with nucleophiles through DFT calculations. This research highlights the compound's role in understanding reactivity patterns and designing catalysts for specific chemical transformations (Chugunova et al., 2021).

Environmental and Industrial Applications

Further, the study of nitro compounds and their reduction to amines is of great importance in both environmental protection and industrial applications. The reduction of nitro compounds to amines is a critical process in the synthesis of various drugs, biologically active molecules, and industrial chemicals. Research on graphene-based catalysts for the reduction of nitro compounds to amines provides insights into developing more efficient and environmentally friendly catalytic processes (Nasrollahzadeh et al., 2020).

Advanced Materials and CO2 Capture

Another application area is in the development of advanced materials for environmental applications, such as carbon dioxide capture. A study on amine-functionalized benzimidazole-linked polymers, which could be related to derivatives of this compound, demonstrated enhanced CO2 uptake and selectivity. This showcases the potential of such compounds in contributing to environmental protection efforts by improving the efficiency of gas separation processes (Islamoglu et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Future Directions

The interest in the study of 2,3-dihydrobenzofurans is constantly increasing because of their numerous biological properties such as anti-tumor, anti-cancer, anti-tubercular, and anti-malarial activities . Therefore, future research could focus on exploring the biological activities of “6-Nitro-2,3-dihydrobenzofuran-5-amine” and developing efficient synthetic methods for this compound.

Mechanism of Action

Target of Action

It is known that benzofuran derivatives, to which this compound belongs, have been found to interact with various targets, including neurotransmitters such as dopamine, norepinephrine, and serotonin . These neurotransmitters play crucial roles in regulating mood, sleep, attention, and many other physiological processes.

Mode of Action

Some benzofuran derivatives are known to stimulate the impulse propagation mediated transmitter release of neurotransmitters . This suggests that 6-Nitro-2,3-dihydrobenzofuran-5-amine might interact with its targets and cause changes in neurotransmitter release, thereby affecting neuronal communication.

Properties

IUPAC Name

6-nitro-2,3-dihydro-1-benzofuran-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c9-6-3-5-1-2-13-8(5)4-7(6)10(11)12/h3-4H,1-2,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYCNIIIWYDUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=C(C=C21)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84594-78-5
Record name 6-Nitro-2,3-dihydrobenzofuran-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The product obtained in Step 4 (7.0 g, 31.5 mmol) and 2 mol/L H2SO4 solution (200 mL) were heated to reflux for 6 h. Then the reaction mixture was cooled to 0° C., filtered, washed with water, concentrated under vacuum and dried to obtain a product (4.0 g, 70%).
Name
product
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
70%

Synthesis routes and methods II

Procedure details

89 g of N-(6-nitro-2,3-dihydrobenzo[b]furan-5-yl)acetamide in 1 l of ethanol and 400 ml of hydrochloric acid is refluxed for 2 hours and concentrated. The residue is combined with 2 N sodium hydroxide solution/ethyl acetate, the aqueous phase is again extracted once with ethyl acetate, and the combined organic phases are concentrated, thus obtaining from ethyl acetate 66 g of 6-nitro-2,3-dihydrobenzo[b]furan-5-amine, mp 152° C.
Name
N-(6-nitro-2,3-dihydrobenzo[b]furan-5-yl)acetamide
Quantity
89 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A suspension of acetamide 193 (8.98 g, 40.4 mmol) and cHCl (50 mL) in EtOH (100 mL) was heated at reflux temperature for 2 h. The solution was cooled, carefully neutralized with aqueous NH3 solution, and the resulting precipitate filtered and dried to give nitroaniline 194 (7.27 g, 100%) as an orange solid: mp (H2O) 148-149° C.; 1H NMR δ 7.44 (s, 1H, H-7), 6.68 (t, J=1.2 Hz, 1H, H-4), 5.92 (br s, 2H, NH2), 4.54 (t, J=8.4 Hz, 2H, H-2), 3.18 (dt, J=8.4, 1.2 Hz, 2H, H-3); 13C NMR δ 151.8, 140.8, 139.0, 131.2, 114.4, 103.4, 71.2, 30.0. Anal. calcd for C8H8N2O3: C, 53.3; H, 4.5; N, 15.6. Found: C, 53.2; H, 4.5; N, 15.6%.
Name
acetamide
Quantity
8.98 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

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